molecular formula C16H15N B1438978 2-(2,5-dimethylphenyl)-1H-indole CAS No. 857776-47-7

2-(2,5-dimethylphenyl)-1H-indole

Cat. No. B1438978
CAS RN: 857776-47-7
M. Wt: 221.3 g/mol
InChI Key: SOJRREASARRWBU-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include the role or significance of the compound in various applications .


Synthesis Analysis

Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions used in the synthesis .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with various reagents, its behavior under different conditions, and the products it forms .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Antimicrobial Agents

The compound has been explored as a scaffold for developing new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens . Its derivatives have shown promising in vitro activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, which are significant concerns in healthcare settings.

Antifungal Applications

Derivatives of 2-(2,5-dimethylphenyl)-1H-indole have exhibited broad-spectrum antifungal activity. This is particularly relevant against drug-resistant strains of Candida, including Candida auris, which is a rising threat due to its resistance to common antifungal drugs like fluconazole .

Organic Synthesis

The compound serves as a precursor in organic synthesis, particularly in the formation of thiazole derivatives. These derivatives are valuable in the synthesis of various organic compounds with potential applications in pharmaceuticals and materials science .

Chemical Intermediate

2-(2,5-dimethylphenyl)-1H-indole can act as an intermediate in chemical reactions, leading to the synthesis of complex molecules. Its role in intramolecular cyclisation reactions is a key area of interest for organic chemists .

Material Science

The structural motif of 2-(2,5-dimethylphenyl)-1H-indole is significant in the design and synthesis of two-dimensional materials. These materials have diverse applications, including in electronics, photonics, and as sensors .

Molecular Modification

In the field of molecular engineering, the compound is used to modify the molecular structure of materials to enhance their properties, such as increasing thermal stability or altering electrical conductivity .

Aggregation Regulation

The compound plays a role in the regulation of molecular aggregation. This is crucial in the development of functional materials with specific desired properties, such as increased solubility or improved mechanical strength .

Device Applications

Finally, 2-(2,5-dimethylphenyl)-1H-indole derivatives are being investigated for their potential use in various device applications. This includes their incorporation into devices that require specific molecular structures for optimal performance .

Mechanism of Action

The mechanism of action of a compound describes how it interacts with other molecules at the atomic or molecular level to produce a certain effect .

Safety and Hazards

This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often used as a source of this information .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and ways the synthesis or use of the compound could be improved .

properties

IUPAC Name

2-(2,5-dimethylphenyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N/c1-11-7-8-12(2)14(9-11)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJRREASARRWBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dimethylphenyl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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